molecular formula C19H17N3O8 B5783647 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxy-3-nitrophenyl acetate

4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxy-3-nitrophenyl acetate

Cat. No.: B5783647
M. Wt: 415.4 g/mol
InChI Key: FSABHEIBGOSGCQ-AWQFTUOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxy-3-nitrophenyl acetate is a complex organic compound characterized by its unique structural features It contains a benzodioxin ring, a hydrazinylidene group, and a nitrophenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxy-3-nitrophenyl acetate typically involves multiple steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.

    Hydrazinylidene Group Introduction: The hydrazinylidene group is introduced via the reaction of the benzodioxin derivative with hydrazine hydrate.

    Coupling with Methoxy-Nitrophenyl Acetate: The final step involves coupling the intermediate with 2-methoxy-3-nitrophenyl acetate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring and the hydrazinylidene group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Products may include quinones and other oxidized derivatives.

    Reduction: Amino derivatives are the major products.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Biology and Medicine

    Drug Development:

    Biological Probes: Can be used in the development of probes for studying biological processes.

Industry

    Polymer Science: May be used in the synthesis of polymers with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. The benzodioxin ring can interact with enzymes and receptors, while the hydrazinylidene group can form covalent bonds with nucleophilic sites in biological molecules. The nitrophenyl acetate moiety can undergo hydrolysis, releasing active intermediates that further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxy-3-nitrophenyl acetate
  • 2,3-Dihydro-1,4-benzodioxin derivatives
  • Hydrazinylidene derivatives
  • Nitrophenyl acetate derivatives

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of the benzodioxin ring, hydrazinylidene group, and nitrophenyl acetate moiety in a single molecule is relatively rare, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[4-[(E)-(2,3-dihydro-1,4-benzodioxine-3-carbonylhydrazinylidene)methyl]-2-methoxy-3-nitrophenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O8/c1-11(23)29-15-8-7-12(17(22(25)26)18(15)27-2)9-20-21-19(24)16-10-28-13-5-3-4-6-14(13)30-16/h3-9,16H,10H2,1-2H3,(H,21,24)/b20-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSABHEIBGOSGCQ-AWQFTUOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C(=C(C=C1)C=NNC(=O)C2COC3=CC=CC=C3O2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C(=C(C=C1)/C=N/NC(=O)C2COC3=CC=CC=C3O2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.